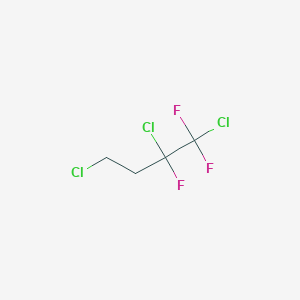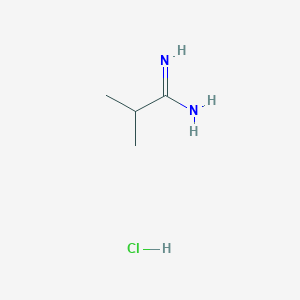
1,2,4-Trichloro-1,1,2-trifluorobutane
Descripción general
Descripción
1,2,4-Trichloro-1,1,2-trifluorobutane (1,2,4-TCBTF) is a halogenated hydrocarbon compound, which belongs to the group of haloalkanes. It is composed of one carbon atom and five chlorine atoms, and is a colorless liquid at room temperature. 1,2,4-TCBTF is widely used as a solvent and a refrigerant, and is also used in the manufacture of pharmaceuticals and other industrial products.
Aplicaciones Científicas De Investigación
NMR Investigations and Chemical Reactivity
NMR Characterization : Studies have thoroughly characterized the nuclear magnetic resonance (NMR) properties of related chlorofluorocarbons and fluorinated compounds. For instance, the complete NMR investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane provided insights into the chemical shifts and coupling constants, shedding light on the complex spin-spin coupling interactions among proton and fluorine nuclei (Hinton & Jaques, 1975).
Chemical Decomposition : Research on the chemical decomposition of CFCs, such as 1,1,2-trichloro-1,2,2-trifluoroethane, via reductive dehalogenation highlights the potential for environmental remediation applications. These studies demonstrate the feasibility of removing halogen atoms, presenting a method for dealing with CFC pollutants (Oku, Kimura, & Sato, 1988).
Synthetic Applications and Material Science
Synthetic Utility : The synthesis and copolymerization of fluorinated monomers, including studies on compounds like 4-bromo-1,1,2-trifluorobut-1-ene, reveal the importance of fluorinated compounds in developing new polymeric materials with unique properties (Guiot et al., 2005).
Electrosynthesis : Investigations into the electrosynthesis of fluorinated ethenes from compounds such as 1,1,2-trichloro-1,2,2-trifluoroethane demonstrate the versatility of these materials in chemical synthesis, providing pathways to valuable fluorinated intermediates (Cabot et al., 1997).
Environmental and Catalytic Studies
Environmental Interactions : The physical adsorption studies of 1,1,2-trichloro-1,2,2-trifluoroethane on uranium dioxide provide insights into the surface interactions and adsorption behaviors of halogenated compounds, relevant for environmental remediation and filtration technologies (Stakebake, 1986).
Catalytic Reactions : The use of supported triflic acid in alkylation processes demonstrates the catalytic potential of fluorinated compounds in enhancing chemical reactions, highlighting their role in industrial chemistry and material processing (Angelis et al., 2001).
Propiedades
IUPAC Name |
1,2,4-trichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMKNWCCZMNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382177 | |
| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichloro-1,1,2-trifluorobutane | |
CAS RN |
261760-97-8 | |
| Record name | 1,2,4-Trichloro-1,1,2-trifluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)








![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)